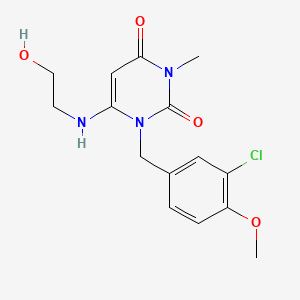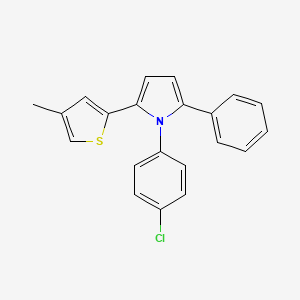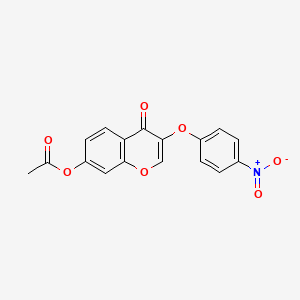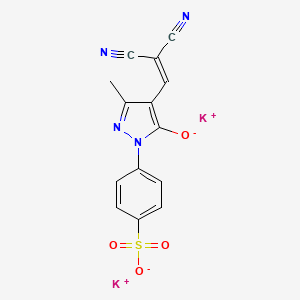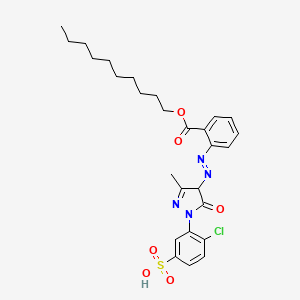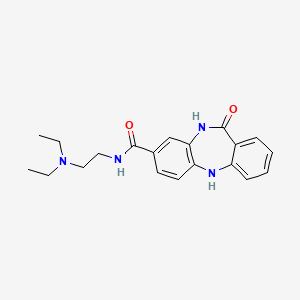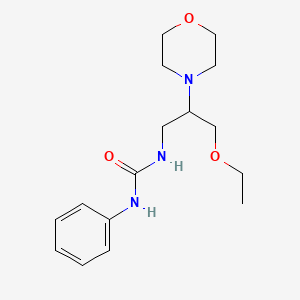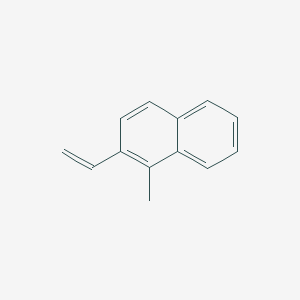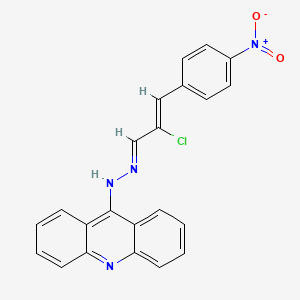
Benzenecarbothioamide, 4-chloro-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-N-phenyl-, typically involves the reaction of 4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-chloro-N-phenyl-, can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, 4-chloro-N-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The chlorine atom in the para position makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Common Reagents and Conditions
NAS Reactions: Common nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are typically employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
NAS Reactions: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or amines.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, 4-chloro-N-phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalytic agent and petrochemical additive.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-phenyl-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenecarbothioamide, N-phenyl-
- Benzenecarbothioamide, 4-chloro-N-methyl-N-phenyl-
- Benzenecarbothioamide, 4-chloro-N-hydroxy-
Uniqueness
Benzenecarbothioamide, 4-chloro-N-phenyl-, is unique due to the presence of both a chlorine atom and an N-phenyl group, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic character, making it more reactive in NAS reactions, while the N-phenyl group contributes to its ability to interact with biological targets.
Propiedades
Número CAS |
6244-75-3 |
|---|---|
Fórmula molecular |
C13H10ClNS |
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
4-chloro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
Clave InChI |
YNKJKAJUCJLCLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


